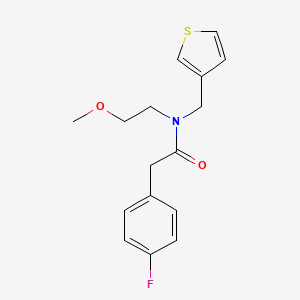

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide involves using primary compounds like 3-fluoro-4-cyanophenol and conducting reactions that include elemental analysis, IR, and 1H NMR to identify the structures of the novel compounds synthesized (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds showcases the utility of techniques such as X-ray diffraction analysis for determining crystal structures, which are crucial for understanding the molecular conformation and interactions within the compounds (Z. Ping, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide derivatives often lead to the formation of products with significant biological activities. For instance, modification of related compounds has shown to result in derivatives with potent antiproliferative activities, indicating the chemical reactivity and potential applications of such molecules (Xiao-meng Wang et al., 2015).

Physical Properties Analysis

The physical properties, such as crystalline forms and absorption characteristics, play a vital role in the application and effectiveness of these compounds. Studies have detailed the crystalline forms of similar molecules and their implications for use in treatments, highlighting the importance of physical property analysis (Peter Norman, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are essential for understanding the compound's potential applications. The chemical structure and substituents significantly influence these properties, as evidenced by research on silylated derivatives of closely related compounds (A. Nikonov et al., 2016).

Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

Compounds with specific structural features, such as a fluorine atom, have been designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET). This technique allows for the selective imaging of proteins or receptors in the brain, aiding in the diagnosis and study of various neurological diseases (Dollé et al., 2008).

Analytical Methods for Pharmaceutical Analysis

Novel fluorogenic labeling techniques have been developed for the high-performance liquid chromatographic (HPLC) analysis of specific compounds in pharmaceutical formulations. These methods enable the sensitive and selective analysis of active pharmaceutical ingredients, providing crucial data for quality control and regulatory compliance (Gatti et al., 1996).

Green Synthesis Processes

Research into green synthesis methods for producing chemical intermediates demonstrates the potential for more environmentally friendly production processes. For example, catalytic hydrogenation has been explored as a method to produce specific acetamides, highlighting the shift towards sustainable industrial chemistry practices (Zhang Qun-feng, 2008).

Material Science Applications

Structural studies of specific acetamides have revealed their potential in material science, particularly in the development of organic semiconductors and sensors. These compounds' molecular structures can influence their electronic properties, making them suitable for use in various technological applications (Nagaraju et al., 2018).

Antimicrobial Activity

Research into the synthesis and evaluation of novel compounds, including various acetamide derivatives, has shown potential antimicrobial activity. These studies contribute to the ongoing search for new antibacterial and antifungal agents, addressing the global challenge of antimicrobial resistance (Badiger et al., 2013).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S/c1-20-8-7-18(11-14-6-9-21-12-14)16(19)10-13-2-4-15(17)5-3-13/h2-6,9,12H,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMWCYUSDREEIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)

![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2482201.png)

![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)

![N-([2,4'-bipyridin]-4-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2482215.png)

![3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2482216.png)